5,6,7,8-Tetrahydro-1lambda~6~-cyclohepta[d][1,2]thiazole-1,1,3(2H,4H)-trione
Description
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Properties
CAS No. |
95117-72-9 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
1,1-dioxo-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]thiazol-3-one |
InChI |
InChI=1S/C8H11NO3S/c10-8-6-4-2-1-3-5-7(6)13(11,12)9-8/h1-5H2,(H,9,10) |
InChI Key |
IHDPALWHWFVWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)S(=O)(=O)NC2=O |
Origin of Product |
United States |
Biological Activity
5,6,7,8-Tetrahydro-1lambda~6~-cyclohepta[d][1,2]thiazole-1,1,3(2H,4H)-trione, also known as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Thiazole and its derivatives have been recognized for their potential therapeutic applications across various medical fields including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates a thiazole moiety. The molecular formula is , and its CAS number is 95117-72-9. The structural characteristics of thiazoles contribute significantly to their biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Thiazole derivatives are known for their broad-spectrum antimicrobial properties. Recent studies have demonstrated that compounds containing the thiazole ring exhibit potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance:
- MIC Values : Several thiazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria .
- Case Study : A novel thiazole compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential of these compounds in treating resistant infections .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The following findings illustrate their efficacy:
- Cytotoxicity : Compounds with thiazole scaffolds have exhibited IC50 values as low as 1.61 µg/mL against various cancer cell lines . This suggests strong cytotoxic effects that could be harnessed in cancer therapy.
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to induce apoptosis in cancer cells through modulation of cell cycle progression and inhibition of proliferation pathways .
Anti-inflammatory Effects
Thiazole derivatives also display anti-inflammatory properties:
- Inhibition Studies : Research indicates that certain thiazole compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .
- Clinical Implications : The anti-inflammatory effects suggest potential applications in treating chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity while electron-donating groups can improve anticancer efficacy .
- Ring Modifications : Alterations to the thiazole ring structure can significantly impact biological activity; for instance, modifications at specific positions often lead to improved potency against targeted pathogens or cancer cells .
Table of Biological Activities
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